molecular formula C3H8O B122902 Isopropanol-d7 CAS No. 19214-96-1

Isopropanol-d7

Cat. No.: B122902
CAS No.: 19214-96-1
M. Wt: 67.14 g/mol
InChI Key: KFZMGEQAYNKOFK-YYWVXINBSA-N
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Description

Isopropanol-d7, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is a fully deuterated form of isopropanol (isopropyl alcohol). In this compound, all the hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. This alteration significantly enhances the molecule’s nuclear properties, making it particularly valuable in scientific research, especially in the fields of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Mechanism of Action

Target of Action

Isopropanol-d7, a deuterated variant of isopropanol, is primarily used in scientific research and industrial applications . It serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . The primary targets of this compound are the molecules involved in these processes, particularly in the analysis of enzyme kinetics and the determination of reaction rates .

Mode of Action

The precise mechanism of action for this compound remains an area of ongoing investigation . One theory suggests that the deuterium atom alters the hydrogen-bonding properties of the molecule, potentially influencing its interactions with other molecules . This alteration could affect the molecule’s behavior in various chemical reactions, making it a valuable tool in scientific research and industrial processes .

Biochemical Pathways

This compound plays a significant role in various biochemical pathways. For instance, it has been used in the thermophilic bioconversion of sugars and syngas using metabolically engineered Moorella thermoacetica . A metabolic pathway related to acetone reduction was selected, and acetone conversion to Isopropanol was achieved via the heterologous expression of secondary alcohol dehydrogenase (sadh) in the thermophilic bacterium .

Pharmacokinetics

For instance, a study showed that the elimination of both isopropanol and its major metabolite, acetone, obeyed apparent first-order kinetics with half-lives of 6.4 and 22.4 hours, respectively . .

Result of Action

The result of this compound’s action largely depends on its application. In organic synthesis, it can influence the outcome of the reaction due to its unique hydrogen-bonding properties . In enzyme kinetics analysis and reaction rate determination, it can provide valuable data that contribute to the understanding of these processes .

Biochemical Analysis

Biochemical Properties

Isopropanol-d7 plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with isopropanol dehydrogenase (IDH), an enzyme that exhibits high catalysis ability . The interaction between this compound and IDH is crucial for the enzyme’s function .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components, including enzymes and proteins

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of these involves binding interactions with biomolecules, such as enzymes. For example, it interacts with IDH, potentially influencing the enzyme’s activity . This interaction may lead to changes in gene expression and enzyme activation or inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropanol-d7 typically involves the catalytic exchange of hydrogen atoms in isopropanol with deuterium atoms. This can be achieved using deuterium oxide (heavy water) in the presence of a suitable catalyst, such as platinum or palladium. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in a high-pressure reactor with a catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve maximum yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Isopropanol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropanol-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms enhances the molecule’s nuclear properties, making it a valuable tool for studying reaction mechanisms and molecular dynamics .

Biological Activity

Isopropanol-d7, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is a fully deuterated form of isopropanol. Its unique isotopic composition enhances its utility in various scientific applications, particularly in biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the replacement of all hydrogen atoms with deuterium. This modification significantly alters its physical and chemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is primarily used in metabolic studies to trace the incorporation of deuterium into biological molecules and to investigate reaction mechanisms in chemical kinetics.

Biochemical Pathways

This compound participates in several biochemical pathways. It has been utilized in the thermophilic bioconversion of sugars and syngas through metabolically engineered organisms such as Moorella thermoacetica. The compound's unique hydrogen-bonding properties influence reaction outcomes in organic synthesis.

Pharmacokinetics

The pharmacokinetics of this compound mirror that of its non-deuterated counterpart. Studies indicate that both isopropanol and its major metabolite, acetone, are eliminated from the body following first-order kinetics, with half-lives of approximately 6.4 hours for isopropanol and 22.4 hours for acetone.

Cellular Effects

This compound interacts with various enzymes and proteins within cells. Notably, it has been shown to interact with isopropanol dehydrogenase (IDH), influencing enzyme activity and potentially altering metabolic pathways. The compound's role in cellular processes is complex; it affects cell function through binding interactions with biomolecules.

Toxicity Case Study

A significant case study highlights the potential toxicity associated with isopropanol exposure. A patient developed severe hypoglycemia and altered mental status after using large amounts of isopropanol transdermally as a home remedy. Laboratory tests revealed elevated plasma levels of both isopropanol and acetone. This case underscores the importance of understanding the biological effects of isopropanol derivatives like this compound when considering their safety profiles .

Research Applications

This compound's isotopic properties make it particularly useful in various research applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The distinct signals produced by deuterium enhance the resolution and accuracy of NMR analyses.
  • Mass Spectrometry : It serves as an internal standard to improve quantitative analysis accuracy.
  • Metabolic Studies : Researchers utilize this compound to trace metabolic pathways and understand the incorporation of deuterium into biological systems.
  • Chemical Kinetics : The compound aids in studying reaction mechanisms by observing how deuterium substitution affects reaction rates .

Summary Table of Biological Activities

Activity Description
NMR Spectroscopy Provides distinct signals for enhanced analysis
Mass Spectrometry Acts as an internal standard for accurate quantification
Metabolic Tracing Traces incorporation of deuterium into biological molecules
Chemical Kinetics Research Studies reaction mechanisms influenced by deuterium substitution

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480717
Record name Isopropanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19214-96-1
Record name Isopropanol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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